molecular formula C22H31N5O2 B5038120 N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine

N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B5038120
M. Wt: 397.5 g/mol
InChI Key: GLPVNCANYDINAO-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound with a unique structure that combines several functional groups

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific studies on this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific combination of functional groups and its pyrazolo[1,5-A]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-7-26(8-2)12-11-23-20-13-15(3)24-22-16(4)21(25-27(20)22)17-9-10-18(28-5)19(14-17)29-6/h9-10,13-14,23H,7-8,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVNCANYDINAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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